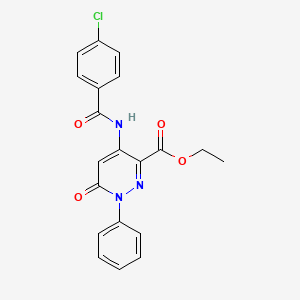

![molecular formula C18H12ClN5O3S B2996340 1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921501-81-7](/img/structure/B2996340.png)

1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

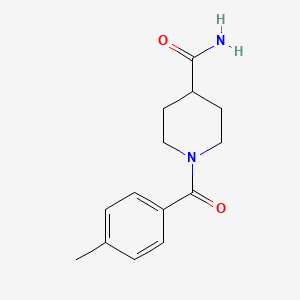

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core suggests that the compound may have aromatic properties, which could affect its reactivity and stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack . The thioether group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and nitrobenzylthio groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

Selective Hydrogenation of Nitroaromatics

This compound can be used in the selective hydrogenation of nitroaromatics to N-arylhydroxylamines. The reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization .

Antifungal Reagent Synthesis

The compound is an intermediate in the synthesis of the antifungal reagent pyraclostrobin . Pyraclostrobin is a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi.

Catalyst Evaluation

The compound is used as a model reaction for catalyst evaluation and condition optimization in the selective hydrogenation of nitroaromatics .

Continuous-Flow Reaction Technology

The compound is used in continuous-flow reaction technology, where the reaction is conducted at room temperature, rendering the desired product with a conversion rate of 99.4% and a selectivity of 99.8% .

Passivant Evaluation

The compound is used in extensive passivant evaluation, where RANEY®-nickel treated with ammonia/DMSO (1:10, v/v) afforded the optimal result, especially with a particle size of 400–500 mesh .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of a nitro group could potentially make the compound explosive under certain conditions . Additionally, many nitro compounds are toxic, so appropriate safety precautions should be taken when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-6-[(3-nitrophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O3S/c19-12-4-6-13(7-5-12)23-16-15(9-20-23)17(25)22-18(21-16)28-10-11-2-1-3-14(8-11)24(26)27/h1-9H,10H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCCNSPMZWUAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)

![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)

![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)